molecular formula C15H15N7O3 B2994571 (E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-79-7

(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2994571
CAS No.: 328020-79-7
M. Wt: 341.331
InChI Key: SJLQVRSYXIKNIS-CAOOACKPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and triazine rings, along with the tert-butyl group and the nitrobenzylidene group. The presence of these groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

Triazolotriazines can undergo a variety of chemical reactions, typically involving the nitrogen atoms in the triazole and triazine rings. These can include reactions with electrophiles, nucleophiles, and radicals. The specific reactions that this compound can undergo would depend on the specific groups attached to the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and triazine rings would likely make the compound aromatic and potentially planar. The tert-butyl group would likely confer some degree of hydrophobicity, while the nitrobenzylidene group could potentially confer some degree of polarity .

Scientific Research Applications

Chemical Synthesis and Characterization
The compound is part of a broader class of chemicals that have been synthesized and studied for various properties, including their thermal stability, energetic performance, and potential biological activities. For instance, a related compound, 7-Nitro-3-(nitro-NNO-azoxy)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, has been identified for its high-melting properties and unique chemical structure, showcasing the interest in triazolo-triazine derivatives for energetic material applications (Anikin et al., 2019). Similarly, derivatives of 8-R-7-amino-3-tert-butylpyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones have been isolated and characterized, indicating the versatility of this chemical framework in synthesizing novel compounds with potentially valuable properties (Mironovich & Kostina, 2012).

Antioxidant Activity
There's ongoing research into the antioxidant properties of triazolo-triazine derivatives. For example, a study aimed to synthesize new derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones to evaluate their antioxidant properties compared to known antioxidants like ionol and ascorbic acid. This research highlights the potential pharmacological applications of these compounds in combating oxidative stress-related diseases (Novodvorskyi et al., 2020).

Biological Activity and Potential Applications
Derivatives of triazinones, such as 4-Amino-6-arylmethyl/tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have shown significant antibacterial and antitumor activities, suggesting the potential for these compounds in medical and pharmaceutical research (Holla et al., 1999). Another example includes the synthesis of bifunctional tetraaza macrocycles with 4-nitrobenzyl-substituted macrocyclic tetraamines, which could be converted into chelating agents, showcasing the application of these compounds in creating new materials with specific functional properties (McMurry et al., 1992).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include testing the compound in various biological assays to determine if it has any therapeutic potential .

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(2-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-6-4-5-7-11(10)22(24)25/h4-9H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLQVRSYXIKNIS-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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